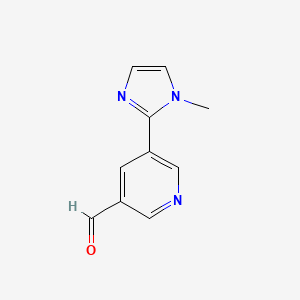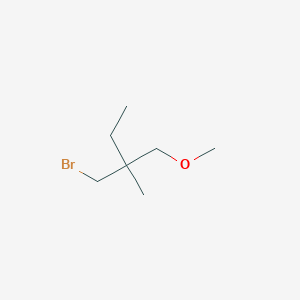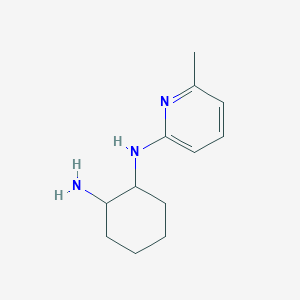
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves several steps. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclohexane-1,2-diamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux for several hours, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine is used in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets. It can bind to metal ions and form complexes, which can then participate in various catalytic processes. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
N1-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine can be compared to other similar compounds such as:
1,2-Cyclohexanediamine: This compound has a similar cyclohexane backbone but lacks the pyridine ring.
6-Methyl-2-pyridinecarboxaldehyde: This compound contains the pyridine ring but does not have the cyclohexane moiety.
This compound, trans: This is a stereoisomer of the compound with different spatial arrangement of atoms
This compound stands out due to its unique combination of the pyridine ring and cyclohexane moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-N-(6-methylpyridin-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C12H19N3/c1-9-5-4-8-12(14-9)15-11-7-3-2-6-10(11)13/h4-5,8,10-11H,2-3,6-7,13H2,1H3,(H,14,15) |
Clé InChI |
VWAAFHGBCXJUPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC2CCCCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


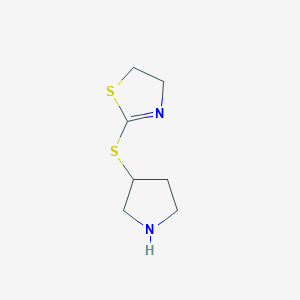
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)

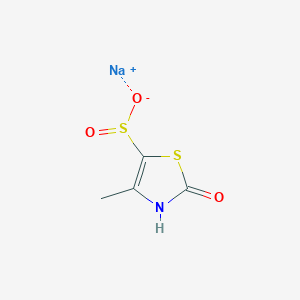
![Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201596.png)


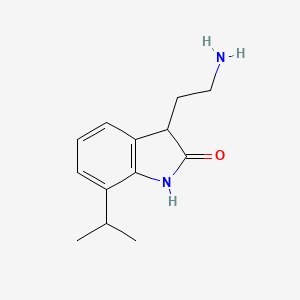
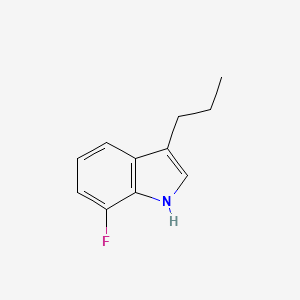
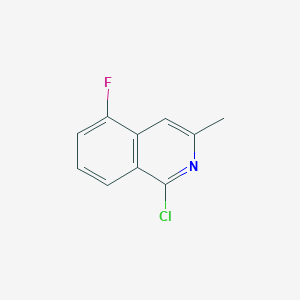

![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)
